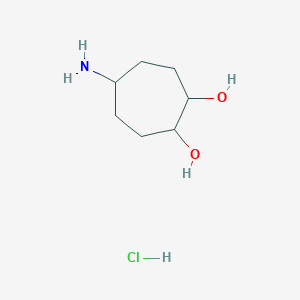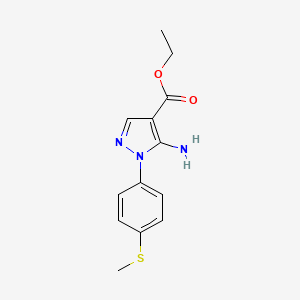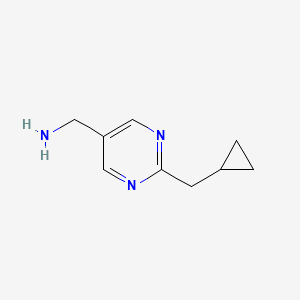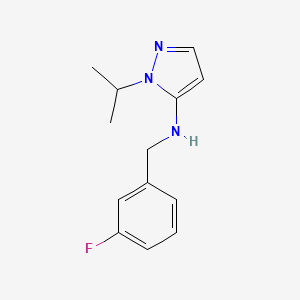
5-Aminocycloheptane-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminocycloheptane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl It is a derivative of cycloheptane, featuring an amino group and two hydroxyl groups on the cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocycloheptane-1,2-diol hydrochloride typically involves the following steps:
Cycloheptane Derivatization: The starting material, cycloheptane, undergoes functionalization to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
5-Aminocycloheptane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cycloheptanone derivatives, while reduction can produce primary amines.
科学的研究の応用
5-Aminocycloheptane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a GABA receptor agonist.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Aminocycloheptane-1,2-diol hydrochloride involves its interaction with specific molecular targets. As a GABA receptor agonist, it binds to GABA receptors in the central nervous system, modulating neurotransmission and producing sedative and anxiolytic effects. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and activity.
類似化合物との比較
Similar Compounds
Cycloheptane-1,2-diol: Lacks the amino group, resulting in different chemical and biological properties.
5-Aminocyclohexane-1,2-diol: A similar compound with a six-membered ring instead of a seven-membered ring, leading to variations in reactivity and stability.
Muscimol: A naturally occurring compound with similar GABA receptor agonist activity but a different chemical structure.
Uniqueness
5-Aminocycloheptane-1,2-diol hydrochloride is unique due to its specific combination of functional groups and ring size, which confer distinct chemical reactivity and biological activity. Its ability to act as a GABA receptor agonist sets it apart from other cycloheptane derivatives.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
5-aminocycloheptane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H |
InChIキー |
ZNBVJIUUGVWIEB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(CCC1N)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735323.png)

![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735335.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11735336.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine](/img/structure/B11735341.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11735347.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735354.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735357.png)
![2-(3-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735362.png)
![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735364.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735369.png)
